molecular formula C14H10N4O3 B2935363 8-Carbamoyl-4-phenylimidazo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 2470436-85-0

8-Carbamoyl-4-phenylimidazo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No. B2935363
CAS RN: 2470436-85-0
M. Wt: 282.259
InChI Key: UJQVKBCREBIVIC-UHFFFAOYSA-N
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Description

8-Carbamoyl-4-phenylimidazo[1,5-a]pyrimidine-2-carboxylic acid is a chemical compound . It is part of the pyrimidine family, which are key structural fragments of various biological and pharmacological activities .


Synthesis Analysis

The synthesis of pyrimidine derivatives, such as 8-Carbamoyl-4-phenylimidazo[1,5-a]pyrimidine-2-carboxylic acid, involves various methods. One approach is the condensation reaction of tert-butyl (1 H -imidazol-4 (5)-yl)carbamate and malondialdehyde in TFA . Another method involves the Dimroth rearrangement, which is a process of ring opening and ring closure in heterocyclic systems .


Molecular Structure Analysis

The molecular structure of 8-Carbamoyl-4-phenylimidazo[1,5-a]pyrimidine-2-carboxylic acid is complex. It contains a six-membered 1,3-diazine ring with nitrogen at the 1 and 3 positions .


Chemical Reactions Analysis

The chemical reactions involving 8-Carbamoyl-4-phenylimidazo[1,5-a]pyrimidine-2-carboxylic acid are diverse. The Dimroth rearrangement is one such reaction, which involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .


Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Carbamoyl-4-phenylimidazo[1,5-a]pyrimidine-2-carboxylic acid include its molecular formula, molecular weight, melting point, boiling point, and density .

Scientific Research Applications

DNA Gyrase Inhibition

Research indicates that derivatives similar to 8-Carbamoyl-4-phenylimidazo[1,5-a]pyrimidine-2-carboxylic acid, such as Pyrimido[1,6-a]benzimidazoles, have been identified as new classes of DNA gyrase inhibitors. These compounds exhibit potential as antibacterial agents by targeting the A subunit of DNA gyrase, a critical enzyme for bacterial DNA replication and supercoiling (Hubschwerlen et al., 1992).

Antiprotozoal Activity

Research on quaternary 2-phenylimidazo[1,2-a]pyridinum salts, which share a core structural motif with 8-Carbamoyl-4-phenylimidazo[1,5-a]pyrimidine-2-carboxylic acid, has demonstrated significant antiparasitic activity. These compounds have shown efficacy against Trypanosoma rhodesiense, offering insights into developing new treatments for trypanosomiasis (Sundberg et al., 1990).

Heterocyclic Chemistry and Combinatorial Libraries

The synthesis of fused pyridine-4-carboxylic acids, including derivatives like pyrido[2,3-d]pyrimidines, highlights the compound's utility in generating diverse combinatorial libraries for drug discovery. These libraries facilitate the exploration of novel therapeutic agents by enabling the rapid synthesis and testing of a wide array of structurally related compounds (Volochnyuk et al., 2010).

Electronic and Photophysical Properties

A study on carbazole-pyrimidine conjugates, which could be structurally related to the 8-Carbamoyl derivative, investigated the effects of structural variations on electronic, photophysical, and electrochemical properties. This research has implications for the development of materials with specific optical and electronic functionalities, potentially useful in electronics and photonics (Kato et al., 2015).

Conjugation to DNA-Binding Motifs

Another innovative application involves the conjugation of carboxylic acids derived from compounds like 8-Carbamoyl-4-phenylimidazo[1,5-a]pyrimidine-2-carboxylic acid to peptides and lexitropsins bearing DNA-binding motifs. This approach aims to target DNA directly, offering a novel pathway for the development of anticancer therapies (Arrowsmith et al., 2002).

Future Directions

The future directions for 8-Carbamoyl-4-phenylimidazo[1,5-a]pyrimidine-2-carboxylic acid could involve further exploration of its anticancer activity. Pyrimidine, a privileged scaffold, plays a vital role in various biological procedures as well as in cancer pathogenesis . Therefore, more potent and efficacious anticancer drugs with pyrimidine scaffold could be developed .

properties

IUPAC Name

8-carbamoyl-4-phenylimidazo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O3/c15-12(19)11-13-17-9(14(20)21)6-10(18(13)7-16-11)8-4-2-1-3-5-8/h1-7H,(H2,15,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQVKBCREBIVIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C(N=CN23)C(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Carbamoyl-4-phenylimidazo[1,5-a]pyrimidine-2-carboxylic acid

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